molecular formula C23H21N3O B11408083 N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide

N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11408083
M. Wt: 355.4 g/mol
InChI Key: JKBNDRLABVNCOO-UHFFFAOYSA-N
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Description

N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves the cyclization of ortho-phenylenediamine with benzaldehyde derivatives, followed by further functionalization. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite under mild conditions . This reaction forms the benzimidazole core, which is then linked to the benzamide group through a series of substitution reactions.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. This method significantly reduces reaction time and improves product purity . The use of environmentally benign solvents and catalysts is also a focus in industrial settings to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole core to its dihydro form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

Scientific Research Applications

N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is crucial for its antimicrobial and anticancer effects, where it disrupts cellular processes in pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    N-(1-Phenylethyl)benzamide: Lacks the benzimidazole core but shares the benzamide group.

    1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: A more complex derivative with additional functional groups.

Uniqueness

N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide is unique due to its combination of the benzimidazole core and benzamide group, providing a versatile scaffold for various applications. Its structure allows for multiple functionalizations, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[[1-(1-phenylethyl)benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C23H21N3O/c1-17(18-10-4-2-5-11-18)26-21-15-9-8-14-20(21)25-22(26)16-24-23(27)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,24,27)

InChI Key

JKBNDRLABVNCOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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